molecular formula C25H33ClN2S B14725422 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride CAS No. 6532-96-3

10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride

Cat. No.: B14725422
CAS No.: 6532-96-3
M. Wt: 429.1 g/mol
InChI Key: VZBAPHVTRUKCQT-UHFFFAOYSA-N
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Description

10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This specific compound is characterized by the presence of a spirocyclic structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is synthesized through a series of cyclization reactions involving appropriate starting materials such as azaspiro compounds.

    Attachment of the Phenothiazine Moiety: The phenothiazine ring is introduced through nucleophilic substitution reactions, often using phenothiazine derivatives and suitable alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and pathways. This modulation can lead to therapeutic effects, such as the alleviation of psychotic symptoms or the prevention of nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic agent with a similar structure.

Uniqueness

10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications compared to other phenothiazine derivatives.

Properties

CAS No.

6532-96-3

Molecular Formula

C25H33ClN2S

Molecular Weight

429.1 g/mol

IUPAC Name

2-[3-(2-azaspiro[4.6]undecan-2-yl)propyl]-10H-phenothiazine;hydrochloride

InChI

InChI=1S/C25H32N2S.ClH/c1-2-6-14-25(13-5-1)15-17-27(19-25)16-7-8-20-11-12-24-22(18-20)26-21-9-3-4-10-23(21)28-24;/h3-4,9-12,18,26H,1-2,5-8,13-17,19H2;1H

InChI Key

VZBAPHVTRUKCQT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCN(C2)CCCC3=CC4=C(C=C3)SC5=CC=CC=C5N4.Cl

Origin of Product

United States

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